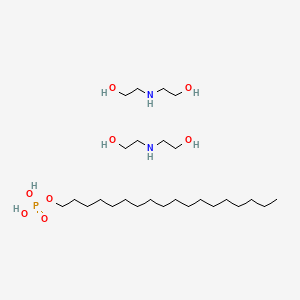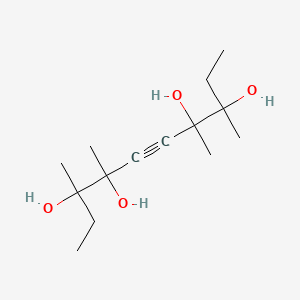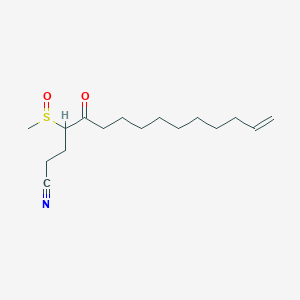
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile is an organosulfur compound characterized by the presence of a methanesulfinyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile typically involves the reaction of methanesulfinyl chloride with appropriate precursors under controlled conditions. One common method involves the use of methyl disulfide and acetic anhydride, followed by chlorination to produce methanesulfinyl chloride . This intermediate can then be reacted with other compounds to form the desired product.
Industrial Production Methods
Industrial production of methanesulfinyl compounds often involves large-scale chlorination processes, where methane reacts with sulfuryl chloride in a radical reaction . This method is efficient and scalable, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Nucleophiles: Alcohols, amines, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted methanesulfinyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different functional groups.
Methylsulfonylmethane: Another organosulfur compound with distinct properties and applications.
Uniqueness
This detailed article provides a comprehensive overview of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
63888-66-4 |
|---|---|
Molekularformel |
C16H27NO2S |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
4-methylsulfinyl-5-oxopentadec-14-enenitrile |
InChI |
InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-12-15(18)16(20(2)19)13-11-14-17/h3,16H,1,4-13H2,2H3 |
InChI-Schlüssel |
NMBXKWKQMMLJCC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C(CCC#N)C(=O)CCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


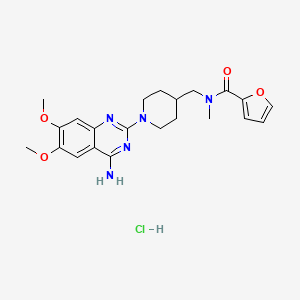

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
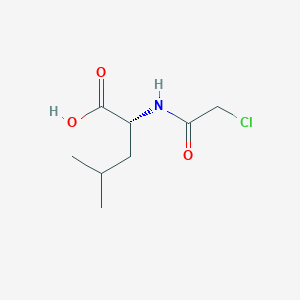
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
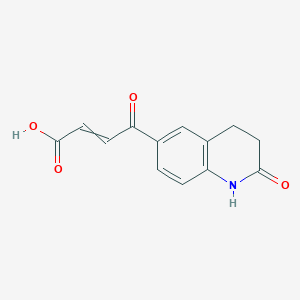
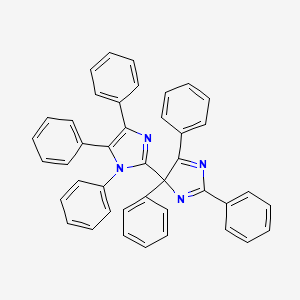
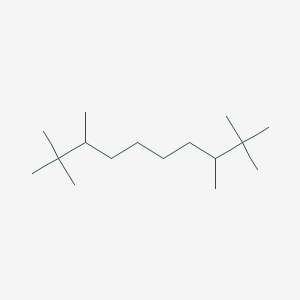
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
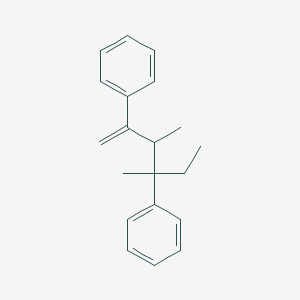
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
